molecular formula C10H9D3O B1147729 trans Anethole - d3 CAS No. 444904-67-0

trans Anethole - d3

Cat. No.: B1147729
CAS No.: 444904-67-0
M. Wt: 151.22
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterated trans-anethole, specifically trans-anethole-d3 (B12365212), is a specialized chemical tool utilized in sophisticated scientific studies. By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), researchers can unlock detailed insights into complex chemical and biological processes. This isotopically labeled version of trans-anethole serves as a tracer, allowing for precise tracking and quantification in various experimental settings without significantly altering the compound's fundamental chemical behavior.

Properties

CAS No.

444904-67-0

Molecular Formula

C10H9D3O

Molecular Weight

151.22

Purity

95% min.

Synonyms

trans-anethole - d3

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Characterization of Trans Anethole D3

Strategies for Site-Specific Deuteration of trans-Anethole Precursors

The synthesis of trans-anethole-d3 (B12365212) is achieved through carefully designed pathways that introduce deuterium (B1214612) at specific, stable positions within the molecule. The choice of precursor is critical and dictates the deuteration strategy.

Common synthetic routes often begin with precursors such as isoeugenol (B1672232) or estragole. vulcanchem.com One established method involves the catalytic deuteration of these starting materials. vulcanchem.com This process typically utilizes a palladium-on-carbon (Pd/C) catalyst in a deuterium gas (D₂) atmosphere, which selectively replaces hydrogen atoms. vulcanchem.com Another key precursor is p-methoxyphenylpropanol, which can be dehydrated to form anethole (B165797). google.com

An alternative to precursor deuteration is the direct hydrogen-deuterium (H/D) exchange on the final trans-anethole molecule. Research has shown that exposing trans-anethole to a deuterated solid acid catalyst, such as deuterated HY zeolite (faujasite), can induce H/D exchange. nih.gov This method proceeds through a proposed carbocation intermediate, leading to the formation of deuterated trans-anethole. nih.gov

Advanced, site-specific deuteration techniques developed for other organic molecules also offer potential strategies. For instance, methods using ketones as traceless handles to direct deuteration at specific alkyl positions using inexpensive deuterium oxide (D₂O) as the deuterium source could be adapted for anethole precursors. nih.gov Similarly, iron-catalyzed H/D exchange reactions, which show high functional group tolerance and regioselectivity for alkenes and heteroarenes, represent another frontier for the efficient synthesis of deuterated compounds like trans-anethole-d3. researchgate.net

Techniques for Isolation and Purification of Synthesized trans-Anethole-d3

Following synthesis, the crude product is a mixture containing the desired trans-anethole-d3, its cis-isomer, unreacted starting materials, and other byproducts. Rigorous purification is essential to isolate the high-purity trans-isomer.

Chromatographic Separation: A primary method for purification is column chromatography. vulcanchem.com This technique separates compounds based on their differential adsorption to a stationary phase, effectively isolating the trans-isomer of anethole-d3 from cis-contaminants and other impurities. vulcanchem.com

Fractional Crystallization: The physical properties of trans-anethole lend themselves to purification by crystallization at low temperatures. One patented method for non-deuterated trans-anethole, which is applicable to its deuterated analogue, involves cooling star anise oil to between -10°C and -30°C for an extended period (e.g., 16 hours). google.com The resulting frozen crystalline mass, rich in trans-anethole, is then crushed and separated from the liquid impurities via centrifugation. google.com This process can be repeated to enhance purity, followed by distillation to achieve a final purity of over 99.5%. google.com

Table 1: Comparison of Anethole Purification Techniques
TechniquePrincipleTypical Starting PurityAchieved Final PurityKey AdvantageSource
Fractional CrystallizationDifference in melting pointsNot Specified>99.5%Low cost, physical separation google.com
Emulsion CrystallizationCrystallization from an aqueous emulsion87%99.6%Effective removal of sulfur impurities google.com

Rigorous Spectroscopic Characterization for Isotopic Purity and Regioselectivity

To confirm the successful synthesis and purity of trans-anethole-d3, a suite of spectroscopic techniques is employed. These methods verify the molecular structure, the location of deuterium atoms (regioselectivity), and the percentage of isotopic enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental technique used to confirm both the chemical and isotopic purity of the synthesized compound. vulcanchem.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component. For trans-anethole, the non-deuterated molecule (C₁₀H₁₂O) has a molecular weight of approximately 148 g/mol . nih.gov In mass spectrometry, this appears as a molecular ion peak at a mass-to-charge ratio (m/z) of 148. nih.govresearchgate.net After successful deuteration to produce trans-anethole-d3, the molecular ion peak shifts. For example, in a study involving H/D exchange, the deuterated isotopomer showed a significant ion abundance at m/z 149, confirming the incorporation of deuterium. nih.govresearchgate.net Isotopic purity of ≥98% is commonly verified using this method. vulcanchem.com

Table 2: Mass Spectrometry Data for Anethole and its Deuterated Isotopomer
CompoundMolecular Ion Peak (m/z)SignificanceSource
trans-Anethole148Represents the non-deuterated molecule nih.govresearchgate.net
Deuterated trans-Anethole149Indicates incorporation of deuterium atoms nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms mass change, NMR spectroscopy is essential for determining the precise location of the deuterium atoms on the molecular skeleton. Deuterium atoms are "silent" in ¹H NMR spectra, so the disappearance or reduction of a specific proton signal relative to others provides unambiguous evidence of site-specific deuteration. For more complex analyses, ¹³C NMR can also be used, as the C-D bond induces distinct shifts and splitting patterns compared to a C-H bond.

UV-VIS Spectroscopy: Ultraviolet-visible spectroscopy can be used for basic characterization. Anethole exhibits a maximum absorption wavelength (λmax) at 259 nm, which confirms the presence of the conjugated aromatic system. researchgate.net

Quantitative Assessment of Deuterium Incorporation Efficiency

A critical parameter for any isotopically labeled compound is the efficiency of deuterium incorporation, often expressed as isotopic enrichment.

The quantitative assessment is primarily performed using mass spectrometry. nih.gov By analyzing the mass spectrum of the purified product, the relative abundances of the ion peaks corresponding to the deuterated molecule (e.g., m/z 149 for a singly deuterated species) and the remaining non-deuterated molecule (m/z 148) are compared. nih.gov The ratio of these abundances allows for a direct calculation of the percentage of deuterium incorporation. nih.gov Syntheses of trans-anethole-d3 often achieve high levels of isotopic purity, frequently reported as being at or above 98%. vulcanchem.com

NMR spectroscopy can also serve as a quantitative tool. By integrating the signals in a ¹H NMR spectrum and comparing the area of a signal from a non-deuterated position (used as an internal reference) to the reduced area of a signal at a deuterated site, one can calculate the extent of deuterium substitution at that specific position.

Sophisticated Analytical Techniques for Research Applications of Trans Anethole D3

Mass Spectrometry-Based Approaches for Tracing, Metabolite Identification, and Quantification

The strategic incorporation of deuterium (B1214612) atoms in trans-anethole-d3 (B12365212) makes it an invaluable tool in mass spectrometry (MS)-based research. These heavier isotopes allow for clear differentiation from its naturally occurring, non-deuterated counterpart, facilitating a range of applications from metabolic tracing to quantitative analysis.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for analyzing trans-anethole-d3 and its metabolites due to its ability to distinguish between molecules with very similar masses. The presence of three deuterium atoms in trans-anethole-d3 results in a distinct isotopic pattern that can be readily identified. This allows researchers to track the compound and its metabolic products in complex biological samples with high confidence.

Tandem Mass Spectrometry for Structural Elucidation of Deuterated Metabolites

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structures of deuterated metabolites of trans-anethole-d3. In this technique, the parent ion of a metabolite is selected and fragmented, and the resulting fragment ions are analyzed. By comparing the fragmentation patterns of the deuterated metabolites with those of the non-deuterated standards, researchers can pinpoint the sites of metabolic modification. For instance, studies have used this approach to investigate the demethylation pathway of trans-anethole. vulcanchem.com

Nuclear Magnetic Resonance Spectroscopy in Structural, Conformational, and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical technique for studying trans-anethole-d3. The deuterium atoms provide a unique spectroscopic handle for a variety of NMR experiments.

Deuterium NMR Spectroscopy for Metabolic Imaging

Deuterium (²H) NMR spectroscopy can be used to monitor the metabolic fate of trans-anethole-d3 in real-time. The distinct signals from the deuterium atoms allow for the tracking of the compound and its metabolites as they are processed in biological systems, offering insights into metabolic pathways and fluxes.

Multi-Nuclear NMR for Investigating Deuterium Isotope Effects

Multi-nuclear NMR techniques can be employed to study the kinetic isotope effects of deuterium substitution in trans-anethole-d3. By comparing the reaction rates and mechanisms of the deuterated and non-deuterated forms of the molecule, researchers can gain a deeper understanding of the enzymatic processes involved in its metabolism.

Advanced Chromatographic Separations in Complex Biological and Chemical Matrices

Chromatographic techniques are essential for the purification and analysis of trans-anethole-d3 and its metabolites from complex mixtures. vulcanchem.com The choice of chromatographic method depends on the specific research question and the nature of the sample matrix.

Gas Chromatography for Volatile Component Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as trans-Anethole-d3. Its high separation efficiency and the detailed structural information provided by MS make it ideal for identifying and quantifying the deuterated compound and its volatile analogs. lcms.cznih.gov

In a typical GC-MS analysis, trans-Anethole-d3 is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. lcms.cz The use of a deuterated internal standard is a common practice in GC-MS to improve the precision of quantitative analysis by accounting for variations during sample preparation and injection. scioninstruments.com For anethole (B165797) and its related compounds, capillary columns like DB-5 are frequently employed. bioline.org.br The mass spectrometer then detects the separated compounds, providing a mass spectrum that serves as a chemical fingerprint. For trans-Anethole, a characteristic molecular ion peak is observed at a mass-to-charge ratio (m/z) of 148. bioline.org.br In the case of trans-Anethole-d3, this peak would be shifted to m/z 151, confirming the incorporation of three deuterium atoms.

Research has demonstrated the use of GC-MS to monitor the isomerization of trans-anethole to cis-anethole. mdpi.com When this reaction is carried out in the presence of a deuterated acid catalyst, GC-MS analysis of the products reveals the incorporation of deuterium into both the trans and cis isomers, providing mechanistic insights into the reaction. mdpi.com The analysis of the mass spectra of these deuterated analogs shows an increased abundance of ions at higher m/z values compared to the non-deuterated compounds, confirming the deuterium transfer. mdpi.com

A notable phenomenon in the GC analysis of deuterated compounds is the chromatographic H/D isotope effect, where the deuterated analog may have a slightly shorter retention time than its non-deuterated counterpart. This occurs because the deuterium atoms can alter the molecule's interaction with the GC stationary phase.

Table 1: Representative GC-MS Parameters for Anethole Analysis
ParameterConditionReference
GC ColumnDB-5 capillary column (30 m x 0.32 mm, 0.50 µm film thickness) bioline.org.br
Carrier GasHelium, constant flow rate of 1.41 ml/min nih.gov
Injector Temperature280°C nih.gov
Oven Temperature ProgramInitial 50°C for 3 min, then ramp to 300°C at 5°C/min, hold for 5 min nih.gov
MS DetectorQuadrupole bioline.org.br
Ionization ModeElectron Ionization (EI) at 70 eV bioline.org.br
Ion Source Temperature220°C nih.gov

Liquid Chromatography for Non-Volatile Metabolite Profiling

Liquid chromatography (LC), especially when hyphenated with high-resolution mass spectrometry (HRMS), is indispensable for the analysis of non-volatile, polar, and thermally unstable compounds. researchgate.net In the context of trans-Anethole-d3 research, LC-MS is the method of choice for profiling its non-volatile metabolites formed in biological systems. acs.org The metabolism of trans-anethole can lead to the formation of more polar compounds, such as hydroxylated derivatives and conjugates, which are not amenable to GC analysis without derivatization. acs.org

The use of trans-Anethole-d3 as a tracer in metabolic studies allows researchers to follow its biotransformation pathway. The deuterium label acts as a stable isotopic signature, enabling the distinction of metabolites originating from the administered compound from the endogenous metabolic background. LC-MS analysis can separate these deuterated metabolites from complex biological matrices like plasma or urine. bioline.org.br For instance, studies on trans-anethole have identified metabolites like p-anisic acid, which can be readily analyzed by LC-MS. acs.org When studying the metabolism of trans-Anethole-d3, the corresponding deuterated p-anisic acid would be targeted.

Reversed-phase chromatography using a C18 column is a common approach for separating anethole and its metabolites. bioline.org.br The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid to improve ionization. bioline.org.br The mass spectrometer detects the deuterated metabolites based on their specific mass-to-charge ratio, providing high sensitivity and selectivity. The use of tandem mass spectrometry (MS/MS) further aids in the structural elucidation of unknown metabolites by generating characteristic fragmentation patterns. researchgate.net

Table 2: Typical LC-MS Conditions for Anethole and Metabolite Analysis
ParameterConditionReference
LC ColumnHypersil ODS C18 (150 mm × 2.1 mm, 3.0 µm) bioline.org.br
Mobile PhaseMethanol/Water (85:15, v/v) bioline.org.br
Flow Rate0.2 ml/min bioline.org.br
DetectionUV at 259 nm; Mass Spectrometry bioline.org.br
MS IonizationElectrospray Ionization (ESI) researchgate.net
Internal StandardDeuterium-labeled analogs

Integration of Analytical Platforms for Comprehensive Deuterated Compound Profiling

A truly comprehensive understanding of the metabolic fate of trans-Anethole-d3 requires the integration of multiple analytical platforms, primarily GC-MS and LC-MS. researchgate.net These two techniques provide complementary information, as GC-MS is highly effective for analyzing volatile and semi-volatile compounds, while LC-MS excels at analyzing non-volatile and thermally labile metabolites. researchgate.nettandfonline.com By combining these approaches, researchers can achieve broader coverage of the metabolome, capturing a more complete picture of a compound's biotransformation. gcms.cz

The analysis of a biological sample from a study with trans-Anethole-d3 could proceed as follows: one aliquot of an extract could be analyzed by GC-MS to identify and quantify the parent compound, trans-Anethole-d3, its isomer cis-Anethole-d3, and any other volatile metabolites. A second aliquot would be analyzed by LC-MS to profile the non-volatile, polar metabolites, such as glucuronide or sulfate (B86663) conjugates, and oxidized products like deuterated p-anisic acid. acs.orgtandfonline.com

This integrated approach ensures that metabolites across a wide range of chemical properties are detected. The use of high-resolution mass spectrometry in both GC and LC platforms allows for the calculation of empirical formulas, adding another layer of confidence to metabolite identification. gcms.cz The overlap in detectable metabolites between the two techniques can also serve to validate the findings. gcms.cz Ultimately, combining GC-MS and LC-MS provides a powerful and comprehensive strategy for metabolomics studies, enabling a more thorough investigation into the pathways and products of deuterated compounds like trans-Anethole-d3. researchgate.net

Elucidation of Metabolic and Biotransformation Pathways Using Trans Anethole D3

Application of Deuterium (B1214612) Labeling in Metabolic Fate Studies (In Vitro/Ex Vivo)

The use of deuterium-labeled compounds like trans-anethole-d3 (B12365212) is a cornerstone of modern metabolic research. symeres.com This technique allows for precise tracking of the metabolic fate of a molecule within biological systems, such as in vitro cell cultures or ex vivo tissue preparations. nih.govbiorxiv.org The key advantage of deuterium labeling lies in its ability to distinguish the administered compound and its metabolites from endogenous molecules, thereby providing a clear picture of its biotransformation. symeres.comresearchgate.net

Identification of Primary and Secondary Biotransformation Pathways

Studies utilizing labeled anethole (B165797) have revealed that it undergoes three main primary oxidative biotransformation pathways: O-demethylation, oxidation of the omega-side chain, and epoxidation of the side chain. nih.govinchem.org Following these initial transformations, a variety of secondary pathways occur, including further oxidation and hydration. nih.gov The resulting products are then extensively conjugated with substances like sulfate (B86663), glucuronic acid, glycine, and glutathione (B108866) to facilitate their excretion. nih.gov

In rats and mice, a significant portion of administered anethole is recovered in the urine within 24 hours, indicating rapid metabolism and excretion. nih.gov The major metabolic routes include side-chain oxidation, O-demethylation, and subsequent conjugation. inchem.org The formation of diastereoisomers of 1-(4'-methoxyphenyl)propan-1,2-diol suggests that epoxidation of the side-chain double bond is a key metabolic step. inchem.org

The biotransformation of trans-anethole can also be influenced by microorganisms. For instance, the fungus Colletotrichum acutatum has been shown to degrade trans-anethole primarily through an epoxide-diol pathway, leading to the formation of anethole-epoxide, syn- and anti-anethole-diol, p-anisaldehyde, p-anisic acid, and p-anisic alcohol. redalyc.org

Tracing of Metabolic Intermediates and Downstream Products

The deuterium label in trans-anethole-d3 enables the precise tracing of its metabolic journey. In hepatic studies, this has been crucial for elucidating the demethylation pathway. vulcanchem.com The conversion of trans-anethole-d3 to d3-para-methoxycinnamic acid is mediated by cytochrome P450 enzymes. vulcanchem.com This intermediate then undergoes β-oxidation, producing deuterated acetyl-CoA units that can be detected in the biosynthesis of lipids. vulcanchem.com

In isolated rat hepatocytes, trans-anethole is extensively metabolized, with key identified metabolites being 4-methoxycinnamyl alcohol, 4-methoxycinnamic acid, and 4-methoxybenzoic acid, all products of the omega-oxidation pathway. inchem.org The use of labeled compounds allows for the quantitative analysis of these intermediates and helps to build a comprehensive picture of the metabolic cascade.

Investigation of Enzymatic Biotransformations and Reaction Mechanisms

Role of Cytochrome P450 Enzymes in Deuterated Anethole Metabolism

The cytochrome P450 (CYP450) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics, including trans-anethole. nih.gov Studies have shown that trans-anethole can induce the activity of certain CYP450 isoenzymes. For example, in rats, trans-anethole treatment has been shown to increase the activity of CYP1A and CYP2B family members. actamedica.org The metabolic activation of trans-anethole, particularly the epoxidation of its side chain, is a critical step that can lead to the formation of reactive metabolites. nih.gov

The formation of anethole epoxide, a metabolite implicated in potential hepatotoxicity, is catalyzed by CYP450 enzymes. tandfonline.com Specifically, CYP1A has been identified as the dominant enzyme responsible for the side chain epoxidation of trans-anethole. nih.gov The induction of CYP450 enzymes by trans-anethole resembles the effects of phenobarbital, leading to proliferation of the smooth endoplasmic reticulum in liver cells at high doses. actamedica.org

Table 1: Major Metabolites of trans-Anethole and their Formation Pathways

MetaboliteFormation PathwayKey Enzymes InvolvedReference
p-HydroxypropenylbenzeneO-demethylationCytochrome P450 inchem.org
p-Hydroxycinnamic acidO-demethylation and side-chain oxidationCytochrome P450, Alcohol Dehydrogenase, Aldehyde Dehydrogenase inchem.org
p-Methoxybenzoic acidSide-chain oxidationCytochrome P450, Aldehyde Dehydrogenase inchem.orginchem.org
p-Methoxyhippuric acidSide-chain oxidation and conjugation with glycineCytochrome P450, Glycine N-acyltransferase inchem.org
1-(4'-methoxyphenyl)propan-1,2-diolSide-chain epoxidation and hydrolysisCytochrome P450, Epoxide Hydrolase inchem.org
Anethole-epoxideSide-chain epoxidationCytochrome P450 (CYP1A) redalyc.orgnih.gov

Other Enzyme Systems Involved in trans-Anethole-d3 Processing (e.g., Oxygenases, Dehydrogenases)

Besides CYP450, other enzyme systems contribute to the biotransformation of trans-anethole. Oxygenases, such as flavin-containing monooxygenases (FMOs), and dehydrogenases, including alcohol and aldehyde dehydrogenases, are involved in the oxidative pathways. tandfonline.com For instance, trans-anethole oxygenase, found in Pseudomonas putida, can catalyze the oxidative cleavage of the propenyl side chain to produce p-anisaldehyde. researchgate.net

Furthermore, phase II enzymes play a crucial role in conjugating the metabolites of trans-anethole, rendering them more water-soluble for excretion. These include UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs). actamedica.org The induction of these phase II enzymes by trans-anethole has been observed in animal studies. actamedica.org

Deuterium Kinetic Isotope Effects (KIE) in Enzyme Mechanism Studies

The substitution of hydrogen with deuterium can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE). symeres.comnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. If the cleavage of this bond is the rate-limiting step in an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate. nih.gov

The presence of a significant primary deuterium KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting in the reaction mechanism. nih.gov This principle is widely applied in the study of CYP450-mediated reactions to elucidate the details of their catalytic cycles. nih.gov In the context of trans-anethole-d3 metabolism, observing a KIE in the formation of a particular metabolite would indicate that the breaking of a C-D bond is a critical step in its formation. This information is invaluable for understanding the precise mechanisms by which enzymes like CYP450 process this compound. tandfonline.comactamedica.org By strategically placing deuterium atoms at different positions in the molecule, researchers can probe the rate-limiting steps of various metabolic pathways. symeres.com

Measurement and Interpretation of Primary and Secondary KIEs

The kinetic isotope effect (KIE) is a phenomenon where replacing an atom with one of its heavier isotopes alters the rate of a chemical reaction. nih.gov This effect is particularly pronounced when substituting hydrogen with deuterium (a deuterium KIE) due to the doubling of atomic mass. nih.gov The measurement of KIEs is a critical tool for elucidating enzymatic reaction mechanisms. nih.gov

A primary kinetic isotope effect occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov In the case of trans-anethole-d3, the focus is on the O-demethylation pathway, which involves the cleavage of a C-D bond in the methoxy (B1213986) group. This reaction is catalyzed by CYP enzymes, where an activated iron-oxo species abstracts a hydrogen (or deuterium) atom. nih.govnih.gov

A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation. These effects are typically smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the transition state. For trans-anethole, deuteration at the propenyl side chain, for instance, could be used to probe the transition state of the epoxidation pathway.

Table 1: Illustrative Kinetic Isotope Effects in CYP-Mediated O-Demethylation

This table illustrates the expected primary kinetic isotope effect on the O-demethylation of trans-anethole-d3 based on data from analogous compounds and established principles of CYP-mediated reactions.

CompoundMetabolic PathwayKey Enzyme FamilyExpected kH/kD (Primary KIE)Interpretation
trans-AnetholeO-DemethylationCytochrome P4501 (Reference)Rate of C-H bond cleavage for the parent compound.
trans-Anethole-d3O-DemethylationCytochrome P450>2 (Typically 2-10)The rate of O-demethylation is significantly slowed due to the greater strength of the C-D bond compared to the C-H bond, indicating C-D bond cleavage is rate-limiting for this pathway. plos.orgsemanticscholar.org

Elucidation of Rate-Limiting Steps and Transition States

For trans-anethole-d3, slowing the O-demethylation pathway would likely increase the proportion of metabolites formed via epoxidation and side-chain oxidation. plos.orguniupo.it This metabolic switching is a key research finding enabled by the use of deuterated analogs. It demonstrates the kinetic competition between different CYP enzymes or different orientations of the substrate within a single enzyme's active site. plos.org Studies on the metabolism of the parent compound, trans-anethole, have shown that the balance between these pathways is dose-dependent, with O-demethylation becoming saturated at higher doses, leading to a natural shift toward epoxidation. inchem.orginchem.org Using trans-anethole-d3 allows researchers to probe this shift mechanistically at lower concentrations.

The KIE also provides insight into the transition state of the reaction. For a P450-catalyzed hydrogen abstraction, the transition state involves the transfer of a hydrogen atom from the substrate to the highly reactive ferryl-oxo species of the enzyme. A large KIE value supports a transition state where the C-H/C-D bond is significantly broken.

Isotope Effects on Pharmacokinetic Mechanisms (Non-Clinical Contexts)

The kinetic changes observed at the enzymatic level often translate to macroscopic alterations in the pharmacokinetic profile of a drug in vivo. juniperpublishers.com In non-clinical studies, such as those performed in rats or mice, comparing the pharmacokinetics of a deuterated compound to its parent version can reveal the impact of altered metabolism on absorption, distribution, metabolism, and excretion (ADME).

The metabolism of trans-anethole is known to be rapid and extensive. acs.orgd-nb.info By selectively slowing down a major metabolic pathway like O-demethylation, trans-anethole-d3 is expected to have a different pharmacokinetic profile compared to the non-deuterated compound. The primary anticipated effects in a non-clinical setting would be:

Increased Half-Life (t½): A reduction in clearance generally leads to a longer elimination half-life, meaning the compound remains in circulation for a longer period.

Increased Systemic Exposure (AUC): The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is expected to increase as a consequence of reduced clearance. juniperpublishers.com

These changes can sometimes be accompanied by a phenomenon known as metabolic shunting, where alternative pathways become more prominent, potentially leading to a different ratio of metabolites. uniupo.it For trans-anethole, this could mean a relative increase in exposure to the epoxide metabolite, a pathway that has been linked to cytotoxicity at high concentrations. inchem.org Investigating these changes in non-clinical models is essential for understanding the full biological consequences of deuteration.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters of trans-Anethole and trans-Anethole-d3 in a Rat Model

This table provides an illustrative example of the expected changes in key pharmacokinetic parameters following oral administration, based on established principles. Specific experimental data for trans-anethole-d3 was not available in the searched literature.

Parametertrans-Anetholetrans-Anethole-d3Expected Change and Rationale
Cmax (ng/mL) ~50HigherPotentially increased peak plasma concentration due to reduced first-pass metabolism via O-demethylation.
Tmax (h) ~1.5Similar or Slightly DelayedTime to reach peak concentration may not be significantly altered if absorption rate is the primary driver.
AUC (ng·h/mL) ~150Significantly HigherTotal drug exposure is expected to increase due to decreased metabolic clearance. juniperpublishers.com
Clearance (CL) (L/h/kg) HighLowerO-demethylation is a major clearance pathway; the KIE reduces its rate, thus lowering overall clearance. nih.govjuniperpublishers.com
Half-life (t½) (h) Short (~2)LongerA longer half-life is a direct consequence of reduced clearance.

Mechanistic Biological Studies Utilizing Trans Anethole D3 As a Molecular Probe

Probing Molecular Interactions and Cellular Targets in Research Models

trans-Anethole-d3 (B12365212) is an invaluable tool for elucidating the direct interactions between the compound and its cellular targets. Its isotopic signature allows for clear differentiation from endogenous molecules, facilitating precise tracking and quantification in various experimental models.

The use of deuterated compounds like trans-anethole-d3 is particularly advantageous in biophysical techniques aimed at characterizing ligand-receptor interactions. In Nuclear Magnetic Resonance (NMR) spectroscopy, the deuterium (B1214612) atoms in trans-anethole-d3 produce distinct signals compared to protons, which can be exploited in ²H-NMR studies to investigate protein-ligand interactions with reduced interference from proton signals in the solvent or biological matrix. vulcanchem.com This allows for a clearer window into how the molecule binds to its target proteins.

While direct receptor binding studies specifically citing trans-anethole-d3 are emerging, the parent compound, trans-anethole, is known to possess estrogenic activity and to interact with monoaminergic systems, including dopaminergic and serotonergic receptors. wikipedia.orgnih.gov trans-Anethole-d3 serves as a critical tracer to study the pharmacokinetics and binding dynamics at these established targets. Techniques such as the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding, are powerful methods for confirming and quantifying drug-target engagement within intact cells. nih.gov The application of such methods with trans-anethole-d3 could provide definitive, quantitative data on its engagement with specific receptor targets in a physiologically relevant context.

The non-deuterated compound, trans-anethole, has been shown to modulate several cellular processes, including neurotransmission and the activity of key metabolic enzymes. nih.govactamedica.org Research indicates it can influence dopaminergic, serotonergic, and noradrenergic pathways, suggesting a potential role in modulating brain activity. nih.gov Furthermore, it interacts with metabolic enzymes, most notably the cytochrome P450 (CYP450) family, which are central to its biotransformation. vulcanchem.comactamedica.org

The deuterated analog, trans-anethole-d3, is instrumental in tracing these effects mechanistically. For instance, its use in hepatic studies has helped to elucidate the demethylation pathway of trans-anethole, which is mediated by CYP450 enzymes. vulcanchem.com By tracking the appearance of deuterated metabolites, researchers can map the metabolic fate of the compound and understand how it and its byproducts influence enzyme function and cellular signaling. The stability of the deuterium label ensures that the tracer accurately reflects the metabolic processing of the parent compound.

Research AreaCellular Process Modulated by trans-AnetholeRole of trans-Anethole-d3Key Findings
Neurotransmission Modulation of monoaminergic systems (dopaminergic, serotonergic, noradrenergic). nih.govServes as a tracer to study pharmacokinetics and mechanisms related to neurotransmitter systems.The parent compound shows potential to alter neurotransmitter levels and receptor interactions. nih.gov
Enzyme Activity Interaction with and metabolism by cytochrome P450 enzymes. vulcanchem.comactamedica.orgEnables real-time tracking of metabolic intermediates to elucidate specific enzymatic pathways. vulcanchem.comUsed to confirm the demethylation pathway of trans-anethole via CYP450 enzymes. vulcanchem.com

Investigations into Receptor Binding and Ligand-Target Engagement

Investigating Modulation of Biochemical Pathways and Signaling Cascades (In Vitro/Cellular Systems)

Beyond direct target engagement, trans-anethole-d3 is used to investigate how the compound modulates complex intracellular signaling networks. The ability to follow the molecule's path allows for a direct correlation between its presence and changes in specific biochemical pathways.

trans-Anethole has been reported to influence key inflammatory and cell survival signaling cascades. Notably, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway by preventing the degradation of its inhibitor, IκBα. researchgate.netulpgc.es It also modulates the MAPK/ERK signaling cascade, which is involved in cellular growth and differentiation. vulcanchem.com In some contexts, it has been found to alter steroidogenesis by activating the PKA signaling pathway. salviapub.com

The use of trans-anethole-d3 allows researchers to confirm that the observed changes in these downstream pathways are a direct result of the compound or its specific deuterated metabolites. By correlating the concentration of the labeled compound in cells with the activation or inhibition state of proteins in the NF-κB or MAPK pathways, a direct cause-and-effect relationship can be established.

A significant application of trans-anethole and its deuterated form is in the study of gene expression, particularly concerning enzymes involved in steroid hormone synthesis (steroidogenesis). salviapub.comevitachem.com Disruptions in this process are linked to conditions like polycystic ovary syndrome (PCOS). nih.gov

Studies using a rat model of PCOS have investigated the effect of trans-anethole on the gene expression of key steroidogenic enzymes, such as aromatase (encoded by the Cyp19 gene) and 17α-hydroxylase (encoded by the Cyp17 gene). salviapub.comnih.gov In intact rats, administration of trans-anethole led to a significant increase in the mRNA levels of Cyp19. nih.govsalviapub.com However, in the PCOS model, while trans-anethole administration increased Cyp19 expression relative to untreated PCOS rats, the change was not statistically significant. nih.govsalviapub.com No significant effect was observed on Cyp17 expression in either group. salviapub.comsalviapub.com Research specifically referencing trans-anethole-d3 notes its use in investigating hormone regulation in PCOS models, highlighting its utility in tracing the compound's effect on the aromatase gene. evitachem.com These findings suggest that trans-anethole may help modulate the altered steroidogenesis seen in PCOS. nih.gov

GeneExperimental ModelEffect of trans-Anethole Administration
Cyp19 (Aromatase) Intact RatsSignificant increase in mRNA expression. nih.gov
PCOS Model RatsNon-significant increase in mRNA expression compared to untreated PCOS group. nih.govsalviapub.com
Cyp17 (17α-hydroxylase) Intact and PCOS RatsNo significant change in mRNA expression. salviapub.com

Analysis of Downstream Signaling Events

Advanced Research Applications in Deuterium Metabolic Imaging (DMI)

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that visualizes metabolic pathways in vivo. mdpi.com The method involves administering a substrate labeled with deuterium, such as D-glucose-d7, and then detecting the signal of the labeled substrate and its downstream metabolic products. mdpi.com Because the natural abundance of deuterium in the body is very low, the administered deuterated compound and its metabolites provide a strong, specific signal against a minimal background, enabling the mapping of metabolic activity in three dimensions. mdpi.com

While specific DMI studies published with trans-anethole-d3 are not yet widely available, its characteristics make it an ideal candidate for such advanced research applications. Its established use in tracing metabolic pathways, such as its demethylation by hepatic cytochrome P450 enzymes to produce deuterated intermediates, provides a clear metabolic process to be imaged. vulcanchem.com Applying DMI with trans-anethole-d3 could allow for the real-time, spatial visualization of where the compound is metabolized in the body (e.g., the liver), the rate of its conversion, and the distribution of its key metabolites. This would provide unprecedented insight into its pharmacokinetics and organ-specific bioactivity, bridging the gap between cellular studies and whole-organism response.

Monitoring Metabolic Fluxes in Biological Systems (Non-Invasive)

The use of stable, non-radioactive isotopes as tracers has revolutionized the study of metabolic pathways in living systems. Deuterium (²H), a stable isotope of hydrogen, when incorporated into a molecule of interest, allows for the non-invasive tracking of its metabolic fate in vivo. Deuterium Magnetic Resonance Spectroscopy (DMRS) is a powerful technique that detects the presence and chemical environment of deuterated compounds, enabling the real-time monitoring of metabolic fluxes without the need for ionizing radiation, which is a limitation of methods like Positron Emission Tomography (PET). plos.orgoup.comsmolecule.com

trans-Anethole-d3, which is trans-anethole with the three hydrogen atoms of its methoxy (B1213986) group replaced by deuterium, serves as an ideal molecular probe for investigating specific metabolic pathways. The metabolism of its non-deuterated parent compound, trans-anethole, has been well-documented and proceeds primarily through three oxidative pathways: O-demethylation of the methoxy group, oxidation of the ω-side-chain, and epoxidation of the side-chain. inchem.org

When trans-Anethole-d3 is introduced into a biological system, the deuterium-labeled methoxy group (-OCD₃) provides a specific spectroscopic marker. The primary metabolic transformations of trans-anethole that can be monitored using this deuterated analog are detailed below:

O-Demethylation: This is a key pathway in the metabolism of trans-anethole. In studies with the unlabeled compound in rats, this pathway accounts for a significant portion of its metabolism. inchem.org The use of trans-Anethole-d3 allows for precise tracking of this specific reaction. The cleavage of the O-CD₃ bond releases a deuterated one-carbon unit, which can enter the one-carbon metabolic pool.

Side-Chain Oxidation: This pathway leads to the formation of metabolites like 4-methoxycinnamic acid and 4-methoxybenzoic acid. inchem.org When tracking trans-Anethole-d3, these metabolites would retain the -OCD₃ group, resulting in distinct signals in the deuterium MR spectrum that are shifted from the parent compound, allowing for their quantification.

Epoxidation: The formation of an epoxide on the propylene (B89431) side chain is another major metabolic route. inchem.orgredalyc.org The subsequent hydrolysis of the epoxide to a diol would also produce metabolites that retain the deuterated methoxy group, making them detectable by DMRS.

By monitoring the disappearance of the trans-Anethole-d3 signal and the appearance of signals from its various deuterated metabolites over time, researchers can calculate the rate of metabolic flux through each of these specific pathways. This non-invasive approach provides dynamic information on how an organism or specific cell type processes the compound.

Table 1: Potential Deuterated Metabolites of trans-Anethole-d3 Trackable by DMRS This table is interactive. You can sort and filter the data.

Parent Compound Metabolic Pathway Key Deuterated Metabolite Spectroscopic Signature Change
trans-Anethole-d3 O-Demethylation d₃-Methanol / Formaldehyde Appearance of new, simple deuterated species
trans-Anethole-d3 Side-Chain Oxidation d₃-4-Methoxycinnamic acid Shift in deuterium signal due to altered chemical environment
trans-Anethole-d3 Side-Chain Oxidation d₃-4-Methoxybenzoic acid Further shift in deuterium signal
trans-Anethole-d3 Epoxidation trans-Anethole-d3-epoxide Shift in deuterium signal

Methodological Advancements in Deuterium Metabolic Spectroscopy (DMS)

Deuterium Metabolic Spectroscopy (DMS), often referred to interchangeably with Deuterium Metabolic Imaging (DMI), represents a significant methodological advancement in the field of in vivo metabolic research. oup.comresearchgate.net This technique combines the principles of DMRS with imaging gradients to provide not only quantitative metabolic data but also spatial information, allowing for the mapping of metabolic activity within different tissues or organs. nih.govresearchgate.net The use of specifically labeled probes like trans-Anethole-d3 is integral to the progress and application of this technology.

Methodological advancements driven by the use of specific deuterated probes include:

Enhanced Chemical Specificity: While general tracers like [6,6-²H₂]-glucose are invaluable for tracking central carbon metabolism, they result in the deuterium label being distributed among several downstream metabolites (e.g., lactate, glutamate, glutamine). oup.comnih.gov This can lead to overlapping signals in the deuterium spectrum. In contrast, trans-Anethole-d3 provides a highly specific probe for the xenobiotic metabolic pathways it undergoes. The unique chemical shift of the -OCD₃ group and its metabolites allows for clear spectral separation, simplifying quantification and reducing ambiguity. plos.org

Probing Xenobiotic Metabolism: DMS is not limited to endogenous metabolism. The use of deuterated xenobiotics like trans-Anethole-d3 opens up new avenues for non-invasively studying drug and foreign compound metabolism in real-time. This has significant implications for pharmacology and toxicology, allowing researchers to observe how factors like genetic polymorphisms in metabolic enzymes (e.g., Cytochrome P450s responsible for demethylation) affect the metabolic flux of a compound in a living organism. inchem.org

Improved Signal-to-Noise Ratio for Specific Pathways: By concentrating the isotopic label on a single, slowly exchanging molecular site (the methoxy group), the signal intensity for the parent compound and its direct metabolites is maximized. This contrasts with uniformly labeled substrates where the deuterium is distributed, potentially leading to weaker signals for any single downstream product.

Integration with Standard MRI Hardware: A key advantage of DMS/DMI is its feasibility on standard clinical MRI scanners. The primary modification needed is a radiofrequency coil tuned to the deuterium frequency, making the technology more accessible for clinical and preclinical research compared to other advanced metabolic imaging techniques. oup.com The development of targeted probes like trans-Anethole-d3 enhances the utility and specificity of the data that can be acquired with this accessible hardware.

Table 2: Methodological Contributions of trans-Anethole-d3 to DMS This table is interactive. You can sort and filter the data.

Feature General Tracer (e.g., d-Glucose) Specific Probe (trans-Anethole-d3) Advancement
Metabolic Target Central energy metabolism (glycolysis, TCA cycle) Xenobiotic metabolism (O-demethylation, oxidation) Expands DMS applications to pharmacology and toxicology.
Spectral Complexity Multiple downstream metabolites (lactate, glutamate, etc.) can lead to overlapping signals. oup.com Fewer, more distinct metabolite signals from the -OCD₃ group. Improves accuracy and ease of metabolite quantification.
Pathway Specificity Broad, tracking distribution of the label through multiple interconnected pathways. High, allows for the isolation and measurement of specific enzymatic pathways (e.g., P450-mediated demethylation). inchem.org Enables detailed mechanistic studies of specific enzymes in vivo.

| Background Signal | Must be distinguished from the natural abundance deuterium signal in body water (HDO). nih.gov | The -OCD₃ signal is in a distinct spectral region from HDO, providing a clear background. | Enhances sensitivity for detecting low-concentration metabolites. |

Development and Validation of Trans Anethole D3 As a Research Standard

Role as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving accurate and precise results. scispace.com Trans-Anethole-d3 (B12365212), as the deuterated analog of trans-anethole, is developed to serve this exact purpose. An internal standard is a compound added in a known quantity to samples, calibrators, and quality controls to correct for variability throughout the analytical process, from sample preparation to instrumental analysis. scispace.com

The fundamental principle behind using trans-anethole-d3 is that it is chemically identical to the analyte, trans-anethole, but has a different mass due to the replacement of three hydrogen atoms with deuterium (B1214612) atoms. nih.gov This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical and physical properties ensure they behave almost identically during extraction, chromatography, and ionization. scispace.com Deuterium-labeled compounds are the preferred choice for SIL internal standards, although care must be taken as they can sometimes exhibit slight differences in retention times compared to the non-labeled analyte. scispace.com

The use of trans-anethole-d3 is critical in overcoming matrix effects, a common challenge in bioanalysis where components in a complex sample (like plasma or serum) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. scispace.com Since trans-anethole-d3 co-elutes with trans-anethole and experiences the same matrix effects, the ratio of the analyte's response to the internal standard's response remains constant, ensuring reliable quantification. This is a significant advantage over using structural analogs as internal standards, which may have different functional groups or carbon backbones, causing them to behave differently during the analytical process. scispace.com

For instance, in methods developed for the determination of trans-anethole in human serum or plasma, a robust internal standard is essential for accuracy. researchgate.net While some methods have used other compounds like 4-allylanisole (estragole) when it is not naturally present in the sample, a SIL internal standard like trans-anethole-d3 would be superior. oiv.int Its utility is particularly evident in LC-MS/MS methods where specific precursor-to-product ion transitions can be monitored for both the analyte and the internal standard, providing high selectivity and sensitivity. mdpi.com

PropertyAnalyte (trans-Anethole)Internal Standard (trans-Anethole-d3)Rationale for Use
Chemical Structure C₁₀H₁₂OC₁₀H₉D₃ONearly identical chemical and physical properties. scispace.com
Molecular Weight ~148.20 g/mol ~151.22 g/mol nih.govMass difference allows for distinct detection by mass spectrometry.
Extraction Recovery VariableExperiences identical variabilityThe ratio of analyte to IS remains constant, correcting for recovery inconsistencies. scispace.com
Chromatographic Retention Time Co-elutesCo-elutes (or elutes very closely)Ensures both compounds experience the same chromatographic conditions and matrix effects at the same time. scispace.com
Ionization Efficiency Variable (due to matrix effects)Experiences identical ionization suppression/enhancementThe response ratio corrects for fluctuations in ionization efficiency. scispace.com

Establishment of Certified Reference Materials for Method Validation and Quality Control

The reliability of trans-anethole-d3 as an internal standard is contingent upon its own purity and accurate characterization. This is achieved through its establishment as a Certified Reference Material (CRM). A CRM is a standard that has been rigorously characterized for one or more properties and is produced in accordance with international standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.comaroscientific.com These standards provide confidence in the identity, purity, concentration, and stability of the material.

Method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose. aroscientific.com CRMs are indispensable tools in this process, used to verify the performance of analytical methods against key parameters. aroscientific.com For a quantitative bioanalytical method measuring trans-anethole using trans-anethole-d3 as an internal standard, a CRM of trans-anethole-d3 would be used alongside a CRM of the trans-anethole analyte itself to validate the entire procedure.

The key validation parameters assessed using CRMs include:

Accuracy : This is the closeness of the measured value to the true value. The accuracy of a method is determined by analyzing a CRM with a known certified concentration and comparing the experimental result to the certified value. aroscientific.com

Precision : This evaluates the consistency and reproducibility of the method. It is assessed by repeatedly analyzing the CRM under specified conditions to ensure results are clustered closely together. aroscientific.com This can be measured as repeatability (within-run precision) and intermediate precision (between-run precision).

Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. CRMs at various concentration levels are used to construct calibration curves and verify this relationship. aroscientific.com

Specificity and Selectivity : This ensures the method can unequivocally measure the analyte in the presence of other components, including the internal standard. A CRM of trans-anethole-d3 helps confirm that its signal does not interfere with the analyte's signal and is not affected by other matrix components. mdpi.com

Quality Control (QC) : In routine analysis, CRMs or materials traceable to them are used as QC samples. These are analyzed alongside unknown samples to ensure the analytical system remains in a state of control. oiv.intresearchgate.net For example, a quality control sample might be chosen to check for analytical stability after every few unknown samples are run. oiv.int

By using trans-anethole-d3 as a CRM, laboratories can ensure their working solutions of the internal standard are accurate, which is fundamental to the accuracy of the entire assay. These CRMs are accompanied by a Certificate of Analysis (CoA) that provides all necessary information for its use, including traceability to primary standards where available. sigmaaldrich.comsigmaaldrich.com

Validation ParameterRole of trans-Anethole-d3 Certified Reference Material (CRM)
Accuracy A CRM of the analyte (trans-anethole) is used to determine how close the measurement is to the true value. The trans-anethole-d3 CRM ensures the internal standard solution itself is accurately prepared. aroscientific.com
Precision Repeated analysis of samples spiked with the trans-anethole-d3 CRM demonstrates the consistency of the entire analytical process, including the addition and handling of the internal standard. aroscientific.com
Linearity A constant, known amount of the trans-anethole-d3 CRM is added to each calibration standard to generate a reliable calibration curve based on analyte/internal standard response ratios. aroscientific.com
Selectivity The CRM is used to confirm that the mass spectrometric signal for trans-anethole-d3 is distinct and does not have cross-talk with the signal for the trans-anethole analyte. mdpi.com
Stability The CRM helps to assess the stability of the internal standard in the biological matrix and in stock solutions under various storage conditions.
Quality Control Used to prepare QC samples to monitor the ongoing performance and validity of the analytical method during routine use. oiv.intresearchgate.net

Future Perspectives and Emerging Research Avenues for Deuterated Anethole Analogs

Innovations in Deuterated Compound Synthesis for Enhanced Research Utility

The synthesis of deuterated compounds is a cornerstone of their application in research. clearsynth.com Innovations in this field are continually seeking to improve efficiency, selectivity, and cost-effectiveness. Traditional methods for producing deuterium-labeled compounds include chemical synthesis and biosynthesis. clearsynth.com Chemical synthesis often involves reactions like hydrogenation or dehalogenation to introduce deuterium (B1214612) atoms. clearsynth.com

Recent advancements have focused on developing more sophisticated and efficient synthetic routes. These include:

Catalytic Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium on a target molecule or a late-stage intermediate, making it a highly efficient strategy. acs.org The use of catalysts like palladium-on-carbon (Pd/C) in a deuterium gas atmosphere is a common approach for deuterating compounds like anethole (B165797). vulcanchem.com

Continuous-Flow Technology: This innovative approach offers a fast, productive, and environmentally friendly way to produce deuterated compounds with high isotopic purity. nih.gov It allows for precise control over reaction conditions and can be used for both site-selective labeling and perdeuteration (labeling all possible positions). nih.gov

Microwave-Assisted Synthesis: The use of microwave technology has accelerated the preparation of deuterated substances through H/D exchange reactions.

Metal-Catalyzed Reactions: Researchers have developed novel methods for deuterium labeling using various metal catalysts. For instance, a ruthenium-based catalyst has been used for the C(sp3)–H activation directed by a sulfur atom, enabling the labeling of complex molecules. cea.fr Similarly, iridium nanoparticles have been shown to selectively label the ortho positions of anilines. acs.org

Biosynthesis: In this method, living cells or organisms are fed deuterated precursors, and the resulting deuterated metabolites are then isolated and purified. clearsynth.com This approach can be particularly useful for producing complex biomolecules.

These innovative synthetic methods are crucial for expanding the research utility of deuterated anethole analogs by providing more precise and varied labeling patterns.

Advancements in High-Resolution Analytical Techniques for Deuterated Molecules

The ability to accurately detect and characterize deuterated molecules is paramount to their use in research. High-resolution analytical techniques are essential for determining isotopic enrichment, structural integrity, and the precise location of deuterium atoms within a molecule. rsc.org Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) is a fundamental technique for verifying the effectiveness of deuteration. wikipedia.org A deuterated compound will exhibit a strong peak in the ²H NMR spectrum but not in the proton NMR spectrum. wikipedia.org While deuterium NMR has a similar chemical shift range to proton NMR, it typically has lower resolution. huji.ac.il However, advancements like two-dimensional (2D) NMR spectroscopy can help to separate and assign the signals in complex spectra. acs.org The use of deuterated solvents is also standard practice in NMR to avoid interference from the solvent in the spectrum. tcichemicals.comneofroxx.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for distinguishing between deuterated and non-deuterated molecules based on their mass difference. ontosight.ai High-resolution mass spectrometry (HRMS) is particularly valuable for determining the isotopic enrichment of labeled compounds. rsc.org Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely used to analyze deuterated compounds. vulcanchem.comrsc.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a specialized technique that provides insights into protein structure and dynamics by monitoring the exchange of labile hydrogens with deuterium. spectroscopyonline.comnih.gov

Combined Approaches: A combination of techniques often provides the most comprehensive analysis. For instance, a strategy using both LC-ESI-HR-MS and NMR spectroscopy can be employed to determine both the isotopic enrichment and the structural integrity of deuterated compounds. rsc.org

The ongoing development of these high-resolution analytical methods is critical for maximizing the information that can be obtained from studies using deuterated molecules like trans-Anethole-d3 (B12365212).

Expanding Applications in Systems Biology and Mechanistic Pathway Elucidation (non-clinical)

Deuterated compounds are invaluable tools for non-clinical research in systems biology and for elucidating mechanistic pathways. The replacement of hydrogen with deuterium provides a non-perturbing tracer that allows researchers to follow the fate of molecules in complex biological systems. vulcanchem.com

Key applications in these fields include:

Metabolic Pathway Tracing: Deuterium-labeled compounds are extensively used to track metabolic pathways. clearsynth.com For example, trans-Anethole-d3 has been used in hepatic studies to elucidate the demethylation pathway of trans-anethole. vulcanchem.com By following the deuterated label, researchers can identify metabolic intermediates and understand how a compound is absorbed, distributed, metabolized, and excreted. clearsynth.com

Elucidation of Reaction Mechanisms: Deuterated compounds are instrumental in studying reaction mechanisms by leveraging the kinetic isotope effect. thalesnano.comnih.gov The difference in bond strength between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond can lead to different reaction rates, providing insights into the rate-determining step of a reaction.

Protein Structure and Dynamics: Deuterium labeling, particularly in conjunction with HDX-MS, is used to study protein conformation and dynamics. acs.orgnih.gov The rate of hydrogen-deuterium exchange in different parts of a protein can reveal information about its folding and interactions with other molecules. acs.org

Lipidomics: Dual-isotope deuterium labeling is a novel method that is enhancing our understanding of lipid metabolism. chromatographyonline.com This technique helps to uniquely identify labeled lipid species in complex mixtures. chromatographyonline.com

The use of deuterated probes like trans-Anethole-d3 in these non-clinical research areas provides a powerful means to gain a deeper understanding of fundamental biological processes at the molecular level.

Q & A

Q. What ethical frameworks govern trans-Anethole-d3’s use in human-derived organoid models?

  • Methodological Answer : Organoid studies require IRB approval if using patient-derived tissues. Anonymize donor metadata and adhere to GDPR/CCPA for data storage. For xenotransplantation, follow AAALAC guidelines for immunosuppressed murine hosts. Include toxicity endpoints (e.g., LDH leakage) to preemptively address safety concerns in future clinical trials .

Q. How can researchers mitigate publication bias in reporting negative results for trans-Anethole-d3’s efficacy?

  • Methodological Answer : Preregister studies on platforms like ClinicalTrials.gov or OSF. Use the STAR Methods format to disclose all experimental parameters, including failed conditions. Journals specializing in negative results (e.g., PLOS ONE) should be prioritized. Data-sharing mandates (e.g., NIH GenBank) ensure transparency .

Tables for Key Data

Q. Table 1. In Vitro Anti-Cancer Activity of trans-Anethole-d3

Cell LineIC50 (µM)Mechanism (Key Targets)Reference
PC-3 (Prostate)25.3 ± 2.1Bax/Bcl-2 ↑, Caspase-3/9 activation
CRL-6475 (Skin)6.0 ± 0.8STAT4/miR-498 axis modulation
MCF-7 (Breast)42.7 ± 3.9Cyclin D1 ↓, p21/p27 ↑

Q. Table 2. Synergistic Combinations with trans-Anethole-d3

CompoundModelFIC IndexMechanismReference
IbuprofenCarrageenan0.32COX-2/TNF-α inhibition
CisplatinPC-3 Xenograft0.45ROS-mediated DNA damage

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.